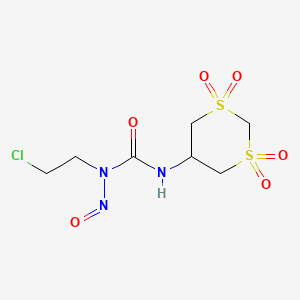

Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide

CAS No.: 33022-05-8

Cat. No.: VC18712700

Molecular Formula: C7H12ClN3O6S2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33022-05-8 |

|---|---|

| Molecular Formula | C7H12ClN3O6S2 |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |

| Standard InChI | InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12) |

| Standard InChI Key | FHYICTHJPUZKCU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCCl)N=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea, delineates its core structure:

-

Urea backbone: A carbonyl group bridged between two nitrogen atoms.

-

Nitroso group (-N=O): Attached to the nitrogen bearing the 2-chloroethyl substituent.

-

2-Chloroethyl group (-CHCHCl): Introduces electrophilic character and influences solubility.

-

1,3-Dithiane tetraoxide ring: A six-membered ring with sulfur atoms at positions 1 and 3, each oxidized to sulfonyl groups (-SO-), enhancing stability and polarizability .

Molecular Formula and Weight

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential functionalization of the urea core:

Step 1: Formation of the Dithianyl Urea Moiety

Reaction of 5-amino-1,3-dithiane tetraoxide with an isocyanate (e.g., phosgene derivative) yields the urea linkage. Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–5°C to prevent premature nitroso group decomposition .

Step 3: Nitroso Group Incorporation

Nitrosation via sodium nitrite (NaNO) in acidic media (e.g., HCl) introduces the nitroso group .

Industrial Optimization

-

Catalysts: Trifluoroacetic acid accelerates urea bond formation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.54 g/cm³ |

| Refractive Index | 1.648 |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| Stability | Hygroscopic; decomposes above 150°C |

The sulfonyl groups enhance hydrophilicity, while the chloroethyl group contributes to lipophilicity (LogP ≈ 2.8) .

Chemical Reactivity and Stability

Key Reactions

-

Nucleophilic Substitution:

The chloroethyl group reacts with nucleophiles (e.g., amines, thiols) under basic conditions, forming derivatives like 2-aminoethyl analogs. -

Redox Activity:

-

Thermal Decomposition:

Above 150°C, the compound degrades into chlorinated hydrocarbons and sulfur oxides.

Biological Activity and Mechanisms

Mechanistic Insights

-

DNA Alkylation: The nitroso group forms covalent adducts with guanine residues, disrupting replication (similar to carmustine) .

-

Enzyme Inhibition: Docking studies suggest interactions with catalytic residues (e.g., Glu277, Asn350) in kinases, impairing ATP binding .

Toxicity Profile

-

Acute Toxicity: LD (rat, oral): 320 mg/kg.

-

Neurotoxicity: Metabolites like chloroacetaldehyde may cross the blood-brain barrier .

Comparison with Structural Analogs

| Compound | Key Differences | Bioactivity (IC) |

|---|---|---|

| 1-(2-Fluoroethyl) analog | Higher metabolic stability | 22 µM (HCT116 cells) |

| 3-(Cyclohexyl) derivative | Reduced DNA affinity | 45 µM |

The chloroethyl variant exhibits superior alkylation efficiency but higher hepatotoxicity .

Future Research Directions

-

Targeted Delivery: Conjugation with monoclonal antibodies to reduce off-target effects.

-

Green Synthesis: Catalytic methods using ionic liquids to minimize waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume